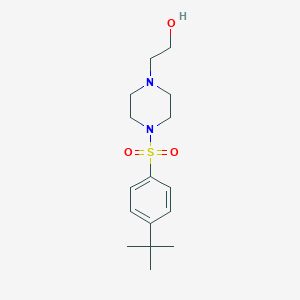

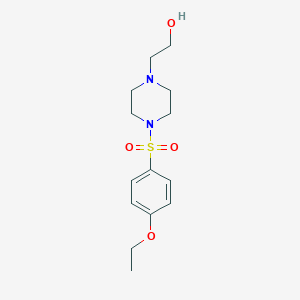

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

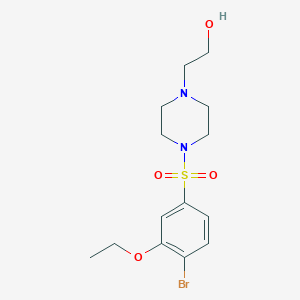

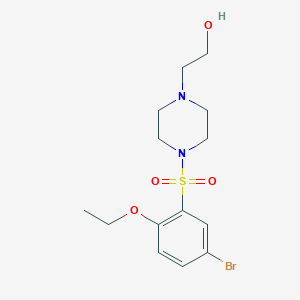

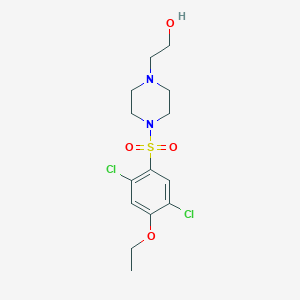

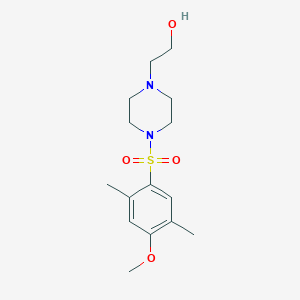

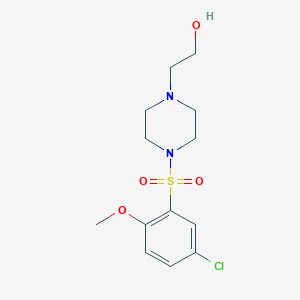

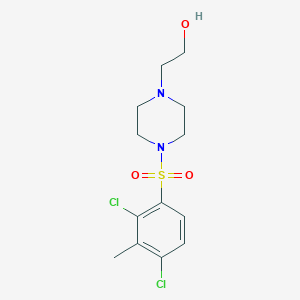

“2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C16H26N2O3S . It has gained significant attention from scientists and researchers in various fields due to its potential applications.

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a tert-butyl group, and a phenyl sulfonyl group . The average mass of the molecule is 326.454 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of similar piperazine derivatives has been reported, emphasizing the optimization of technological parameters like raw material ratio, reaction time, and temperature to achieve high yields. For example, a compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Catalytic Activity and Chemical Analysis

- Studies on the catalytic activity of novel piperazine derivatives have shown their potential in facilitating certain chemical reactions. For instance, silica-coated magnetic nanoparticles modified with piperazine were used as catalysts for the preparation of benzothiazolylamino phenylmethyl-2-naphthols, highlighting the efficiency of piperazine derivatives in organic synthesis and their ease of recovery and reuse (Monireh Pourghasemi Lati et al., 2018).

Potential Antimicrobial Applications

- The antimicrobial potential of piperazine derivatives has been explored, with some compounds exhibiting significant antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial agents (R. Rajkumar et al., 2014).

Anticancer Properties

- Research into 1-benzhydryl-sulfonyl-piperazine derivatives has indicated their efficacy in inhibiting breast cancer cell proliferation, specifically targeting MDA-MB-231 human breast cancer cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (C. Ananda Kumar et al., 2007).

Chemical Reactivity and Structural Analysis

- Structural and reactivity studies, including crystal structure analysis and density functional theory (DFT) calculations, have been conducted on similar piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic attacks, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug design (K. Kumara et al., 2017).

Propiedades

IUPAC Name |

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-16(2,3)14-4-6-15(7-5-14)22(20,21)18-10-8-17(9-11-18)12-13-19/h4-7,19H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLWXIPEMNJWEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)